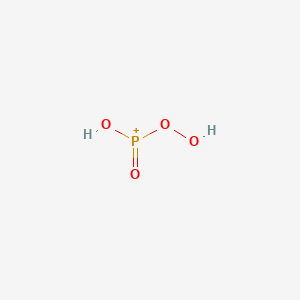
Hydroperoxy(hydroxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroperoxy(hydroxy)oxophosphanium is a compound with the chemical formula H₂O₄PIt contains both hydroperoxy and hydroxy functional groups attached to a phosphorus atom, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroperoxy(hydroxy)oxophosphanium typically involves the reaction of phosphorus compounds with hydrogen peroxide under controlled conditions. One common method includes the reaction of phosphine oxides with hydrogen peroxide, which results in the formation of the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the stability of the hydroperoxy and hydroxy groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Hydroperoxy(hydroxy)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent due to the presence of the hydroperoxy group.
Reduction: It can be reduced to form phosphine oxides and other related compounds.
Substitution: The hydroxy and hydroperoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and other peroxides.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution Reactions: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include phosphine oxides, phosphonic acids, and other phosphorus-containing compounds .
Scientific Research Applications
Hydroperoxy(hydroxy)oxophosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other phosphorus-containing compounds.
Biology: The compound is studied for its potential role in biological oxidation processes and as a model compound for understanding the behavior of hydroperoxy groups in biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with oxidative properties.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of Hydroperoxy(hydroxy)oxophosphanium involves its ability to participate in redox reactions. The hydroperoxy group can donate or accept electrons, making it a versatile reagent in oxidation-reduction processes. The compound can interact with various molecular targets, including enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Hydroperoxyl Radical (HOO•): Similar in having a hydroperoxy group but lacks the phosphorus atom.
Phosphine Oxides: Similar in containing phosphorus but lack the hydroperoxy group.
Peroxyacids: Contain both hydroperoxy and carboxylic acid groups
Uniqueness: Hydroperoxy(hydroxy)oxophosphanium is unique due to the combination of hydroperoxy and hydroxy groups attached to a phosphorus atom. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
25756-95-0 |
|---|---|
Molecular Formula |
H2O4P+ |
Molecular Weight |
96.987 g/mol |
IUPAC Name |
hydroperoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/HO4P/c1-4-5(2)3/h(H-,1,2,3)/p+1 |
InChI Key |
OWMFROMIUXRDGS-UHFFFAOYSA-O |
Canonical SMILES |
OO[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















